molecular formula C7H5NO5 B181690 3-Hydroxy-2-nitrobenzoic acid CAS No. 602-00-6

3-Hydroxy-2-nitrobenzoic acid

Cat. No.: B181690
CAS No.: 602-00-6
M. Wt: 183.12 g/mol
InChI Key: KPDBKQKRDJPBRM-UHFFFAOYSA-N
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Description

3-Hydroxy-2-nitrobenzoic acid is an organic compound with the molecular formula C7H5NO5. It is a derivative of benzoic acid, where the benzene ring is substituted with a hydroxyl group (-OH) at the third position and a nitro group (-NO2) at the second position. This compound is known for its applications in various fields, including analytical chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-2-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 3-hydroxybenzoic acid. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, concentration of reactants, and reaction time, are carefully controlled to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification, where it reacts with alcohols in the presence of acid catalysts to form esters.

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group (e.g., aldehyde or carboxylic acid) using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Alcohols with acid catalysts (e.g., sulfuric acid) for esterification.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed:

    Reduction: 3-Hydroxy-2-aminobenzoic acid.

    Substitution: Esters of this compound.

    Oxidation: 3-Hydroxy-2-carboxybenzoic acid.

Scientific Research Applications

3-Hydroxy-2-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-2-nitrobenzoic acid depends on its chemical reactivity. In MALDI mass spectrometry, it acts as an oxidizing matrix, facilitating the ionization and fragmentation of analytes by providing a-series ions with higher intensity compared to conventional matrices . The nitro group plays a crucial role in the oxidation process, while the hydroxyl group enhances the compound’s ability to form hydrogen bonds with analytes, improving ionization efficiency.

Comparison with Similar Compounds

3-Hydroxy-2-nitrobenzoic acid can be compared with other hydroxynitrobenzoic acids, such as:

  • 2-Hydroxy-3-nitrobenzoic acid
  • 2-Hydroxy-4-nitrobenzoic acid
  • 2-Hydroxy-5-nitrobenzoic acid
  • 2-Hydroxy-6-nitrobenzoic acid
  • 3-Hydroxy-4-nitrobenzoic acid
  • 3-Hydroxy-5-nitrobenzoic acid
  • 4-Hydroxy-2-nitrobenzoic acid
  • 4-Hydroxy-3-nitrobenzoic acid
  • 5-Hydroxy-2-nitrobenzoic acid

Among these, this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. For instance, the position of the hydroxyl and nitro groups affects the compound’s ability to act as an oxidizing matrix in MALDI mass spectrometry, making it more effective in certain analytical applications compared to its isomers .

Properties

IUPAC Name

3-hydroxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDBKQKRDJPBRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975623
Record name 3-Hydroxy-2-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602-00-6
Record name 602-00-6
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Record name 3-Hydroxy-2-nitrobenzoic acid
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Record name 3-Hydroxy-2-nitrobenzoic Acid
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Synthesis routes and methods I

Procedure details

A mixture of 3-chloro-2-nitrobenzoic acid (40 g, 0.20 mol) and KOH (160 g, 2.86 mol) in water (200 mL) was heated to reflux for 16 hr. 6N aqueous hydrochloric acid was added to the mixture to pH=3, then extracted with ethyl acetate (500 mL×4). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 3-hydroxy-2-nitrobenzoic acid (55 g), LC-MS (ESI) m/z 184 [M+1]−.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
160 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 250 mL flask were added 3-chloro-2-nitrobenzoic acid (10 g, 49.6 mmol) and a potassium hydroxide solution (40 g, 727 mmol) in water (70 mL). The thick slurry was heated to reflux for 12 hours. The solution was cooled in ice and cautiously brought to pH 3 with concentrated HCl. The aqueous mixture was extracted with EtOAc (3×). The organic layers were combined, washed with brine, dried with sodium sulfate and concentrated in vacuo. The crude product mixture was dissolved in dichloromethane and the resulting yellow precipitate was filtered to afford Intermediate A-15A (6 g, 32.8 mmol, 66.0% yield). HPLC: RT=0.85 min (H2O/MeOH with TFA, Sunfire C18 3.5 μm, 2.1×30 mm, gradient=4 min, wavelength=220 nm); MS(ES): m/z=206 [M+Na]+; 1H NMR (400 MHz, chloroform-d) δ 7.56-7.35 (m, 1H), 7.23 (dd, J=7.9, 1.5 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
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reactant
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0 (± 1) mol
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solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

3-chloro-2-nitrobenzoic acid (30 g, 0.15 mol) and KOH (120 g, 2.14 mol) were dissolved in water (150 mL). The mixture was heated at reflux for 12 h. TLC (petroleum ether:ethyl acetate=1:1) showed the reaction was complete. The pH of mixture was adjusted to 3. The resulting mixture was extracted with ethyl acetate (2×300 mL). The combined organic layers were washed with brine, dried over Na2SO4 and concentrated in vacuo to give the title compound (40 g, 100%) as a brown solid. 1H NMR (400 MHz, DMSO): δ 11.193 (s, 1H), 7.476 (t, 1H), 7.367 (d, 1H), 7.268 (d, 1H).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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